(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,3’aR,8aS,8’a’S)-2,2’-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] is a chiral bisoxazoline ligand. This compound is known for its unique structure, which includes two oxazoline rings connected by a cyclopropylidene bridge. It is widely used in asymmetric synthesis and catalysis due to its ability to induce high enantioselectivity in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,3’aR,8aS,8’a’S)-2,2’-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] typically involves the following steps:
Formation of the Oxazoline Rings: The oxazoline rings are formed through the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Cyclopropylidene Bridge Formation: The two oxazoline rings are then connected via a cyclopropylidene bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3aR,3’aR,8aS,8’a’S)-2,2’-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazoline products.
Substitution: The compound can undergo substitution reactions, particularly at the oxazoline rings, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized oxazoline derivatives, which can be further utilized in asymmetric synthesis and catalysis .
Aplicaciones Científicas De Investigación
(3aR,3’aR,8aS,8’a’S)-2,2’-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (3aR,3’aR,8aS,8’a’S)-2,2’-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] involves its ability to coordinate with metal ions, forming chiral metal complexes. These complexes act as catalysts in various asymmetric reactions, inducing high enantioselectivity. The oxazoline rings and the cyclopropylidene bridge play a crucial role in stabilizing the metal center and facilitating the catalytic process .
Comparación Con Compuestos Similares
Similar Compounds
- (3aR,3’aR,8aS,8’aS)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole]
- (3aS,3’aS,8aR,8’aR)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole]
- (3aS,3’aS,8aR,8’aR)-2,2’-Methylenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole]
Uniqueness
What sets (3aR,3’aR,8aS,8’a’S)-2,2’-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] apart from similar compounds is its unique cyclopropylidene bridge, which provides enhanced rigidity and stability to the chiral ligand. This structural feature contributes to its superior performance in inducing enantioselectivity in various asymmetric reactions .
Propiedades
IUPAC Name |
2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopropyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-3-7-15-13(5-1)11-17-19(15)24-21(26-17)23(9-10-23)22-25-20-16-8-4-2-6-14(16)12-18(20)27-22/h1-8,17-20H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXUVUBVPPOPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.